3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside
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Description
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry due to its distinct molecular structure . Esteemed for its diverse applications, this invaluable compound assumes a pivotal role in drug and disease-related research endeavors .
Synthesis Analysis
1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose, also known as diacetone-D-galactose and galactose diacetonide, is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls . The 6-hydroxyl is unprotected and able to undergo a variety of chemical transformations, such as glycosylation acting as a glycosyl acceptor to form 1,6-linked disaccharides .Molecular Structure Analysis
The molecular structure of this compound is distinct and has been extensively studied . It has been named due to its unique structure . More detailed information about its structure can be found in various spectral databases .Chemical Reactions Analysis
The 6-hydroxyl group in the molecule is unprotected and able to undergo a variety of chemical transformations . For example, it can act as a glycosyl acceptor to form 1,6-linked disaccharides . More detailed information about its chemical reactions can be found in various chemical databases .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.28 g/mol . It has a boiling point of 117 °C and a density of 1.143 g/cm3 . The compound is a liquid at 20 °C .Future Directions
Properties
IUPAC Name |
(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3/t24-,25+,26+,27-,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTABCBBMAWCPB-JYIVOWJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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